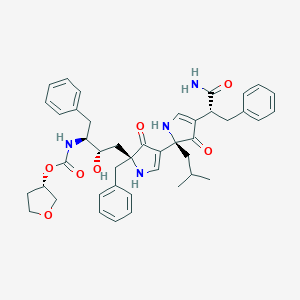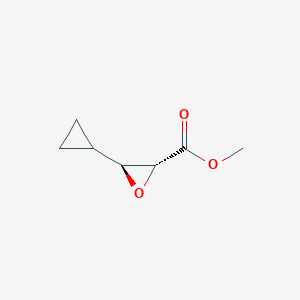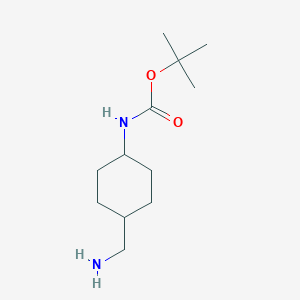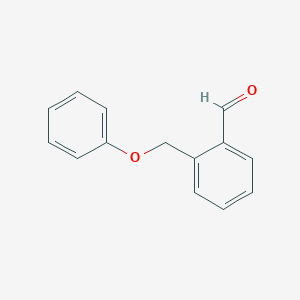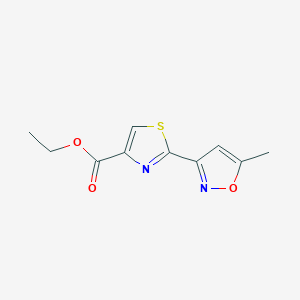
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate
説明
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate, also known as ethyl oxazolyl thiazole carboxylate, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. Ethyl oxazolyl thiazole carboxylate has been the subject of research for its potential use in the development of new drugs, as well as for its biological and physiological effects.
作用機序
The mechanism of action of Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate is not fully understood. However, it is thought to act by inhibiting the growth and proliferation of cancer cells. This is believed to occur through the disruption of cellular processes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
Ethyl oxazolyl thiazole carboxylate has been reported to have several biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, this compound oxazolyl thiazole carboxylate has been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate in lab experiments include its relatively simple synthesis method, its potential use in the development of new drugs, and its ability to exhibit cytotoxic activity against cancer cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of synthesis methods for higher yields and purity.
将来の方向性
There are several future directions for research on Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
Ethyl oxazolyl thiazole carboxylate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs, specifically in the treatment of cancer. Studies have shown that Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate exhibits cytotoxic activity against cancer cells, making it a promising candidate for further drug development.
特性
| 175277-28-8 | |
分子式 |
C10H10N2O3S |
分子量 |
238.27 g/mol |
IUPAC名 |
ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-5-16-9(11-8)7-4-6(2)15-12-7/h4-5H,3H2,1-2H3 |
InChIキー |
KEJQOOHKWIDPHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
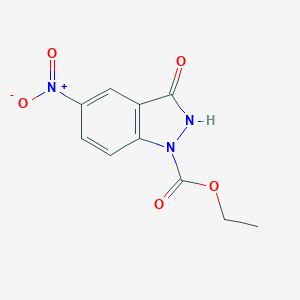
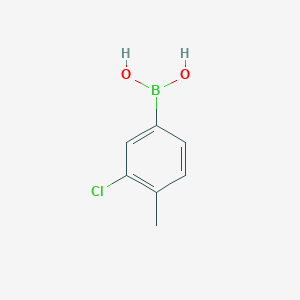
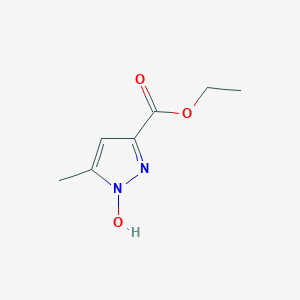
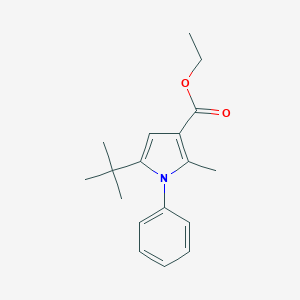

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
